BMS-566394

Description

Properties

IUPAC Name |

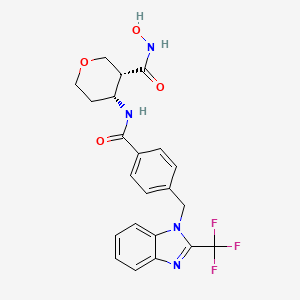

(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVYYPZKXKGBLD-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-566394

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Potent and Selective Inhibition of ADAM17/TACE

BMS-566394 is a potent and highly selective small-molecule inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] Its primary mechanism of action is the direct inhibition of the catalytic activity of this enzyme, which plays a critical role in the ectodomain shedding of a wide variety of cell surface proteins. This targeted inhibition prevents the release of these proteins from the cell membrane into the extracellular space, thereby modulating key signaling pathways involved in inflammation and immune response.

Quantitative Profile of a Closely Related Selective TACE Inhibitor from Bristol-Myers Squibb

| Enzyme Target | IC50 (nM) | Selectivity vs. TACE (fold) |

| TACE (ADAM17) | 0.02 | - |

| Interstitial Collagenase (MMP-1) | > 4,949 | > 247,450 |

| Gelatinase A (MMP-2) | 3,333 | 166,650 |

| Stromelysin-1 (MMP-3) | 163 | 8,150 |

| Neutrophil Collagenase (MMP-8) | 795 | 39,750 |

| Gelatinase B (MMP-9) | > 2,128 | > 106,400 |

| Collagenase 3 (MMP-13) | 16,083 | 804,150 |

Data adapted from a BioWorld publication reporting on a Bristol-Myers Squibb TACE inhibitor.

Key Signaling Pathways Modulated by this compound

The inhibition of ADAM17 by this compound has significant downstream effects on multiple signaling pathways. By preventing the shedding of key cell surface proteins, this compound effectively dampens pro-inflammatory signals and enhances certain immune cell functions.

Inhibition of TNF-α Signaling

The most well-characterized function of ADAM17 is the cleavage of membrane-bound pro-TNF-α to its soluble, active form. By inhibiting this process, this compound directly reduces the levels of soluble TNF-α, a potent pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.

Caption: Inhibition of TNF-α production by this compound.

Modulation of Natural Killer (NK) Cell Activity

This compound has been shown to prevent the shedding of CD16 (FcγRIIIa) and CD62L (L-selectin) from the surface of Natural Killer (NK) cells.[1] The preservation of surface CD16 is particularly significant as this receptor is crucial for antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism by which therapeutic antibodies eliminate target cells. By preventing CD16 downregulation, this compound can enhance the efficacy of antibody-based cancer therapies.

Caption: this compound enhances NK cell function by preventing CD16 shedding.

Experimental Protocols

TACE (ADAM17) Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against purified ADAM17.

Workflow Diagram:

Caption: Workflow for a fluorogenic TACE enzyme inhibition assay.

Methodology:

-

Assay Buffer Preparation: The assay is performed in a buffer conducive to ADAM17 activity, typically containing a buffering agent (e.g., Tris-HCl), a zinc salt (as ADAM17 is a zinc-dependent metalloproteinase), and a non-ionic detergent to prevent aggregation.

-

Enzyme and Inhibitor Incubation: Recombinant human ADAM17 is pre-incubated with varying concentrations of this compound (or a vehicle control) in the assay buffer. This allows the inhibitor to bind to the enzyme before the introduction of the substrate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate. This substrate contains a cleavage site for ADAM17 flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched.

-

Data Acquisition: The increase in fluorescence, corresponding to the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of CD16 Shedding from NK Cells

This protocol outlines a cell-based assay to confirm the activity of this compound in a more physiologically relevant context.

Workflow Diagram:

Caption: Workflow for assessing this compound's effect on NK cell CD16 shedding.

Methodology:

-

Cell Preparation: Human Natural Killer (NK) cells are isolated from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.

-

Inhibitor Treatment: The isolated NK cells are pre-incubated with this compound at a concentration known to be effective (e.g., 5-10 µM) or a vehicle control.

-

Cell Stimulation: To induce ADAM17-mediated shedding, the NK cells are stimulated with an agent such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or by cross-linking specific cell surface receptors.

-

Incubation: The cells are incubated for a period sufficient to allow for significant shedding of surface proteins (typically 1 to 6 hours).

-

Sample Collection and Analysis:

-

Flow Cytometry: The cells are harvested, stained with a fluorescently labeled anti-CD16 antibody, and analyzed by flow cytometry to quantify the amount of CD16 remaining on the cell surface. A higher mean fluorescence intensity in the this compound-treated sample indicates inhibition of shedding.

-

ELISA: The cell culture supernatant is collected, and the concentration of soluble CD16 is measured using a specific enzyme-linked immunosorbent assay (ELISA). A lower concentration of soluble CD16 in the supernatant of the this compound-treated sample confirms the inhibition of shedding.

-

Conclusion

This compound is a potent and selective inhibitor of ADAM17/TACE. Its mechanism of action, centered on the prevention of ectodomain shedding of key inflammatory and immune-regulatory proteins, provides a strong rationale for its investigation in a range of diseases. The ability to modulate TNF-α signaling and enhance NK cell function underscores its potential as a therapeutic agent. The experimental protocols outlined above provide a framework for the continued investigation and characterization of this and other ADAM17 inhibitors.

References

BMS-566394: A Potent and Selective TACE Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a critical regulator of inflammatory and proliferative processes. Its primary role involves the proteolytic "shedding" of the extracellular domains of various membrane-anchored proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR). The dysregulation of TACE activity is implicated in the pathogenesis of numerous inflammatory conditions, most notably rheumatoid arthritis, as well as in the progression of certain cancers. This has positioned TACE as a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.

BMS-566394 is a potent and highly selective, small-molecule inhibitor of TACE developed by Bristol-Myers Squibb. While detailed preclinical data for this compound remains largely within proprietary confines, information on closely related compounds from the same development series sheds light on its potential therapeutic profile. This technical guide consolidates the available information on this compound and its analogs, providing researchers and drug development professionals with a comprehensive overview of its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation.

Core Compound Details

| Property | Value |

| Compound Name | This compound |

| IUPAC Name | (3R,4R)-N-Hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide |

| CAS Number | 503166-51-6 |

| Molecular Formula | C₂₂H₂₁F₃N₄O₄ |

| Molecular Weight | 462.43 g/mol |

Mechanism of Action

This compound functions as a competitive inhibitor of the TACE enzyme. By binding to the active site of TACE, it prevents the cleavage of its substrates, thereby inhibiting the release of soluble TNF-α and other TACE-mediated signaling molecules. This targeted inhibition of TACE is expected to reduce the downstream inflammatory cascade driven by TNF-α, offering a therapeutic benefit in inflammatory diseases.

Quantitative Preclinical Data

While specific quantitative data for this compound is not publicly available, data from a closely related, highly potent and selective TACE inhibitor from the same Bristol-Myers Squibb research program provides valuable insights into the expected potency and selectivity of this class of compounds.

Table 1: In Vitro Potency and Selectivity of a this compound Analog

| Target | IC₅₀ (nM) | Selectivity vs. TACE |

| TACE (Whole Blood Assay) | 0.02 | - |

| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450-fold |

| MMP-2 (Gelatinase A) | 3,333 | > 166,650-fold |

| MMP-3 (Stromelysin-1) | 163 | > 8,150-fold |

| MMP-8 (Neutrophil Collagenase) | 795 | > 39,750-fold |

| MMP-9 (Gelatinase B) | > 2,128 | > 106,400-fold |

| MMP-13 (Collagenase 3) | 16,083 | > 804,150-fold |

Data from a presentation by Bristol-Myers Squibb at the 224th ACS National Meeting in 2002, as reported by BioWorld.

Furthermore, the lead compound from this series, BMS-561392 (DPC-333), which advanced to Phase II clinical trials for rheumatoid arthritis, demonstrated in vivo efficacy.

Table 2: In Vivo Efficacy of BMS-561392 in a Mouse Model

| Model | Endpoint | ED₅₀ |

| LPS-induced TNF-α production in mice | Inhibition of TNF-α | 6 mg/kg |

Data from a presentation by Bristol-Myers Squibb at the 224th ACS National Meeting in 2002, as reported by BioWorld.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of TACE inhibitors like this compound, the following diagrams have been generated using the DOT language.

Caption: TACE-mediated signaling and inhibition by this compound.

Caption: Workflow for in vitro TACE inhibitor screening assay.

Caption: Workflow for collagen-induced arthritis model in mice.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating TACE inhibitors, the following outlines the likely protocols employed.

In Vitro TACE Inhibition Assay (Fluorogenic)

This assay determines the in vitro potency of an inhibitor against the TACE enzyme.

Materials:

-

Recombinant human TACE enzyme

-

Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., GM6001)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the TACE enzyme to each well (except for the no-enzyme control).

-

Add the diluted this compound, positive control, or vehicle (DMSO) to the respective wells.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Readings are typically taken every 1-2 minutes for 30-60 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

The IC₅₀ value is determined by fitting the percentage of inhibition versus inhibitor concentration data to a four-parameter logistic equation.

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This model is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.

Animals:

-

Male DBA/1 mice, 8-10 weeks old.

Materials:

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral administration

Procedure:

-

Induction of Arthritis:

-

On day 0, mice are immunized intradermally at the base of the tail with an emulsion of type II collagen and CFA.

-

On day 21, a booster immunization with an emulsion of type II collagen and IFA is administered.

-

-

Treatment:

-

Treatment with this compound or vehicle is typically initiated upon the first signs of arthritis or prophylactically before disease onset.

-

The compound is administered daily via oral gavage at various dose levels.

-

-

Assessment of Arthritis:

-

Mice are monitored daily or every other day for the onset and severity of arthritis.

-

A clinical score is assigned to each paw based on the degree of erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Paw thickness is measured using a caliper.

-

Body weight is monitored as an indicator of overall health.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 35-42), mice are euthanized.

-

Blood is collected for the measurement of serum TNF-α and other inflammatory markers.

-

Paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Joints may also be analyzed by micro-computed tomography (micro-CT) for detailed bone architecture assessment.

-

This compound is a representative of a class of highly potent and selective TACE inhibitors developed by Bristol-Myers Squibb. While specific preclinical data for this compound is limited in the public domain, the information available for its close analogs demonstrates the potential for picomolar to low nanomolar potency against TACE and excellent selectivity over other metalloproteinases. The demonstrated in vivo efficacy of a related compound in a mouse model of arthritis further underscores the therapeutic potential of this inhibitor class for the treatment of inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of TACE inhibitors like this compound. Further research and disclosure of data will be necessary to fully elucidate the clinical potential of this compound.

BMS-566394: A Deep Dive into its Selective Inhibition of ADAM17

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a multitude of physiological and pathological processes. Its dysregulation has been implicated in a range of diseases, including inflammatory conditions and cancer. BMS-566394 has emerged as a potent and highly selective inhibitor of ADAM17, showing promise as a valuable research tool and a potential therapeutic agent. This technical guide provides an in-depth analysis of the selectivity of this compound for ADAM17, including available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: Selectivity Profile of this compound and Related Compounds

The selectivity of a pharmacological inhibitor is a critical determinant of its utility and potential for therapeutic development. While comprehensive public data on the selectivity panel of this compound is limited, information on the closely related compound, BMS-561392, offers valuable insights into the inhibitory profile of this class of molecules against ADAM17 (TACE).

| Enzyme/Process | BMS-561392 IC50 | Notes |

| TACE (ADAM17) | 0.15 µM | Inhibition of TNFα secretion in a cell-based assay.[1] |

| sAPPα secretion | 4.47 µM | Inhibition of soluble amyloid precursor protein alpha secretion in CHO-APPwt cells.[1] |

| sAPPα secretion (APPswe) | 0.23 µM | Inhibition of soluble amyloid precursor protein alpha secretion in CHO-APPswe cells.[1] |

It has been qualitatively reported that this compound is a highly selective ADAM17 inhibitor with a potency that is orders of magnitude higher for ADAM17 than for other metalloproteases.[2]

Experimental Protocols

Understanding the methodologies used to characterize the activity and selectivity of this compound is crucial for interpreting the data and designing future experiments.

Biochemical Assay for ADAM17 Inhibition (General Protocol)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against purified ADAM17 using a fluorogenic substrate.

Materials:

-

Recombinant human ADAM17 (catalytic domain)

-

Fluorogenic ADAM17 substrate (e.g., a peptide with a quenched fluorophore)

-

Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells with DMSO only as a vehicle control and wells with a known ADAM17 inhibitor as a positive control.

-

Add recombinant ADAM17 to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Record fluorescence intensity over time. The initial reaction velocity is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for ADAM17 Inhibition: CD16a Shedding

This method assesses the ability of this compound to inhibit ADAM17-mediated shedding of a cell surface protein, such as CD16a, on Natural Killer (NK) cells.[2]

Materials:

-

NK-92 cell line expressing CD16a

-

Raji cells (target cells)

-

Rituximab (anti-CD20 antibody)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

ELISA kit for soluble CD16a

-

Flow cytometer and anti-CD16a antibody

Procedure:

-

Culture NK-92 cells according to standard protocols.

-

Pre-incubate NK-92 cells with a specific concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for a designated time (e.g., 30 minutes).

-

In parallel, opsonize Raji cells with rituximab.

-

Co-culture the pre-treated NK-92 cells with the opsonized Raji cells for a specific duration (e.g., 60 minutes) at 37°C to induce CD16a shedding.

-

Collect the cell culture supernatant.

-

Quantify the amount of soluble CD16a in the supernatant using an ELISA kit. A decrease in soluble CD16a in the presence of this compound indicates inhibition of ADAM17.

-

(Optional) Analyze the cell surface expression of CD16a on the NK-92 cells by flow cytometry. An increase in cell surface CD16a in the presence of this compound indicates inhibition of shedding.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which ADAM17 and its inhibitors are involved can aid in understanding their mechanism of action.

ADAM17 Signaling Pathway

Caption: ADAM17-mediated shedding and its inhibition by this compound.

Experimental Workflow for Biochemical IC50 Determination

References

BMS-566394: A Potent and Selective TACE Inhibitor for the Modulation of TNF-alpha Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a multitude of autoimmune diseases. The production of soluble, active TNF-α is critically dependent on its cleavage from a membrane-bound precursor by the TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). BMS-566394 is a potent and highly selective, orally bioavailable inhibitor of TACE. This document provides a comprehensive technical overview of the effects of this compound on TNF-α production, detailing its mechanism of action, quantitative potency, and the experimental protocols utilized for its characterization.

Mechanism of Action: Inhibition of TACE

This compound exerts its inhibitory effect on TNF-α production by directly targeting the enzymatic activity of TACE. TACE is a zinc-dependent metalloproteinase responsible for the proteolytic processing of the 26 kDa transmembrane precursor of TNF-α (pro-TNF-α) to its soluble 17 kDa active form. By binding to the active site of TACE, this compound blocks this cleavage event, leading to a significant reduction in the release of soluble TNF-α from the cell surface. This targeted inhibition of a key upstream event in the TNF-α signaling pathway underscores the therapeutic potential of this compound in TNF-α-driven pathologies.

The selectivity of this compound for TACE over other metalloproteinases, particularly matrix metalloproteinases (MMPs), is a critical attribute, as off-target inhibition of MMPs can lead to undesirable side effects. The chemical scaffold of this compound, a hydroxamic acid-based structure, is designed to chelate the active site zinc ion of TACE with high affinity and specificity.

Quantitative Assessment of Potency

The inhibitory activity of this compound on TNF-α production has been quantified through both enzymatic and cell-based assays. The following tables summarize representative data for potent TACE inhibitors from the same chemical class as this compound, providing a strong indication of its expected potency.

Table 1: In Vitro TACE Enzymatic Inhibition

| Compound Class | TACE IC50 (nM) | Selectivity vs. MMP-1 | Selectivity vs. MMP-13 |

| Benzamide P1' Hydroxamates | 1 - 10 | >1000-fold | >1000-fold |

Data are representative of the compound class to which this compound belongs.

Table 2: Inhibition of LPS-Induced TNF-α in Human Whole Blood

| Compound Class | hWBA IC50 (nM) |

| Benzamide P1' Hydroxamates | 10 - 100 |

hWBA: human Whole Blood Assay. Data are representative of the compound class to which this compound belongs.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effect of this compound on TNF-α production.

Recombinant Human TACE Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of TACE.

Materials:

-

Recombinant human TACE (catalytic domain)

-

Fluorogenic peptide substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Ser-Arg-NH2)

-

Assay buffer: 25 mM Tris-HCl, pH 7.5, 2.5 µM ZnCl2, 0.005% Brij-35

-

This compound (or test compound) dissolved in DMSO

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 96-well plate.

-

Add 88 µL of assay buffer containing the recombinant human TACE enzyme to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic peptide substrate to each well.

-

Monitor the increase in fluorescence (excitation at 328 nm, emission at 393 nm) at regular intervals for 30 minutes at 37°C using a fluorometer.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

LPS-Induced TNF-α Production in Human Whole Blood Assay

This ex vivo assay measures the ability of a compound to inhibit TNF-α production in a more physiologically relevant cellular context.

Materials:

-

Freshly drawn human whole blood from healthy volunteers, collected in heparinized tubes.

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound) dissolved in DMSO

-

RPMI 1640 medium

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO2 incubator

Procedure:

-

Dilute the heparinized human whole blood 1:5 with RPMI 1640 medium.

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 96-well plate.

-

Add 180 µL of the diluted whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

-

Stimulate TNF-α production by adding 20 µL of LPS (final concentration 100 ng/mL) to each well.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Pellet the blood cells by centrifugation at 1000 x g for 10 minutes.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of Action of this compound.

Caption: TACE Enzymatic Inhibition Assay Workflow.

The Role of BMS-566394 in Ectodomain Shedding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectodomain shedding is a critical post-translational modification process that regulates the function of a multitude of cell surface proteins. This process is primarily mediated by a family of membrane-bound proteases known as "a disintegrin and metalloproteinases" (ADAMs). One of the most prominent members of this family is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Dysregulation of ADAM17 activity is implicated in a variety of pathological conditions, including inflammation and cancer, making it a key target for therapeutic intervention. BMS-566394 is a potent and highly selective small molecule inhibitor of ADAM17. This technical guide provides an in-depth overview of the role of this compound in modulating ectodomain shedding, with a focus on its mechanism of action, its effects on key substrates such as L-selectin, CD16, and Tumor Necrosis Factor-α (TNF-α), and detailed experimental protocols for studying its activity.

Introduction to Ectodomain Shedding and ADAM17

Ectodomain shedding is the proteolytic cleavage and release of the extracellular domain of a membrane-anchored protein. This process can have profound effects on cellular signaling and function. Shedding can lead to the activation of signaling pathways by releasing soluble ligands, the inactivation of receptors by removing their ligand-binding domains, and the generation of membrane-tethered fragments that can undergo further processing.

ADAM17 is a key sheddase responsible for the cleavage of a wide array of substrates, playing a pivotal role in both physiological and pathological processes. Its substrates include cell adhesion molecules, cytokine and growth factor precursors, and their receptors. The activity of ADAM17 is tightly regulated, and its aberrant activation is a hallmark of several inflammatory diseases and cancers.

This compound: A Potent and Selective ADAM17 Inhibitor

This compound is a synthetic, non-peptidic hydroxamate-based inhibitor that potently and selectively targets the catalytic zinc-binding site of ADAM17. Its high selectivity for ADAM17 over other related proteases, such as other ADAMs and matrix metalloproteinases (MMPs), makes it a valuable tool for dissecting the specific roles of ADAM17 in biological processes and a promising candidate for therapeutic development.

Mechanism of Action

This compound acts as a competitive inhibitor of ADAM17. The hydroxamate group in its structure chelates the zinc ion essential for the catalytic activity of the enzyme, thereby blocking its ability to cleave its substrates. This inhibition prevents the release of the ectodomains of ADAM17 targets from the cell surface.

dot

Caption: Mechanism of this compound action on ADAM17-mediated shedding.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various assays. The following tables summarize the available quantitative data. It is important to note that while the data presented is from reliable sources, the specific IC50 value for this compound can vary depending on the assay conditions. The selectivity data is based on a closely related compound from the same series developed by Bristol-Myers Squibb.

Table 1: Inhibitory Potency of a BMS TACE Inhibitor

| Target | Assay Type | IC50 (nM) | Reference |

| TACE (ADAM17) | Whole Blood Assay | 0.02 | [1] |

Table 2: Selectivity Profile of a BMS TACE Inhibitor against MMPs

| Protease | IC50 (nM) | Selectivity (fold vs. TACE) | Reference |

| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450 | [1] |

| MMP-2 (Gelatinase A) | 3,333 | 166,650 | [1] |

| MMP-3 (Stromelysin-1) | 163 | 8,150 | [1] |

| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 | [1] |

| MMP-9 (Gelatinase B) | > 2,128 | > 106,400 | [1] |

| MMP-13 (Collagenase 3) | 16,083 | 804,150 | [1] |

Role of this compound in the Shedding of Key Substrates

L-selectin (CD62L)

L-selectin is a cell adhesion molecule expressed on leukocytes that mediates their initial tethering and rolling on endothelial cells during inflammation. Upon leukocyte activation, L-selectin is rapidly shed from the cell surface by ADAM17. This shedding event is crucial for subsequent firm adhesion and transmigration. This compound effectively inhibits the activation-induced shedding of L-selectin, thereby modulating leukocyte-endothelial interactions.

dot

Caption: Inhibition of L-selectin shedding by this compound.

CD16 (FcγRIIIa)

CD16 is a low-affinity Fc receptor expressed on the surface of natural killer (NK) cells and other immune cells. It plays a critical role in antibody-dependent cell-mediated cytotoxicity (ADCC). Upon NK cell activation, CD16 is shed from the cell surface by ADAM17, which can limit the efficacy of antibody-based cancer therapies. This compound has been shown to prevent the activation-induced shedding of CD16, thereby enhancing the cytotoxic potential of NK cells in the presence of therapeutic antibodies.[2]

Tumor Necrosis Factor-α (TNF-α)

TNF-α is a potent pro-inflammatory cytokine that is initially synthesized as a transmembrane precursor (pro-TNF-α). ADAM17 cleaves pro-TNF-α to release the soluble, active form of the cytokine. Overproduction of soluble TNF-α is a key driver of many inflammatory diseases. This compound, by inhibiting ADAM17, blocks the release of soluble TNF-α, thus exerting anti-inflammatory effects.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in ectodomain shedding.

L-selectin Shedding Assay by Flow Cytometry

Objective: To quantify the inhibition of activation-induced L-selectin shedding from leukocytes by this compound.

Materials:

-

Freshly isolated human peripheral blood mononuclear cells (PBMCs) or neutrophils.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Phorbol 12-myristate 13-acetate (PMA) or other relevant stimuli (e.g., chemokines).

-

This compound (dissolved in DMSO).

-

Fluorescently labeled anti-human CD62L (L-selectin) antibody.

-

Fluorescently labeled antibodies to identify specific leukocyte populations (e.g., anti-CD14 for monocytes, anti-CD15 for neutrophils).

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Flow cytometer.

Procedure:

-

Isolate leukocytes (PBMCs or neutrophils) from fresh human blood using standard density gradient centrifugation methods.

-

Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

Stimulate the cells with a known concentration of PMA (e.g., 100 ng/mL) or another appropriate agonist for 30-60 minutes at 37°C to induce L-selectin shedding. Include an unstimulated control.

-

Stop the reaction by placing the cells on ice and washing them with cold FACS buffer.

-

Stain the cells with fluorescently labeled anti-CD62L and other cell-specific markers for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the specific leukocyte population of interest and quantifying the mean fluorescence intensity (MFI) of CD62L.

-

Calculate the percentage of L-selectin shedding inhibition for each concentration of this compound relative to the stimulated control.

dot

Caption: Workflow for L-selectin shedding assay using flow cytometry.

CD16 Shedding Assay from NK Cells

Objective: To measure the effect of this compound on the shedding of CD16 from activated NK cells.

Materials:

-

Purified human NK cells.

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS and IL-2).

-

Stimulating agent (e.g., plate-bound anti-CD16 antibody, or target cells opsonized with a CD16-binding antibody like Rituximab).

-

This compound (dissolved in DMSO).

-

ELISA kit for soluble CD16.

-

Flow cytometry reagents as described in section 5.1, but with anti-CD16 and anti-CD56 antibodies.

Procedure (ELISA-based):

-

Culture purified NK cells in appropriate medium.

-

Pre-treat NK cells with this compound (e.g., 5-10 µM) or vehicle for 30 minutes.

-

Transfer the NK cells to wells pre-coated with an anti-CD16 antibody or co-culture with antibody-opsonized target cells for a defined period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of soluble CD16 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Compare the levels of soluble CD16 in the supernatants from this compound-treated and vehicle-treated cells.

Procedure (Flow Cytometry-based):

-

Follow steps 1-3 as in the ELISA-based protocol.

-

After the stimulation period, harvest the NK cells.

-

Stain the cells with fluorescently labeled anti-CD16 and anti-CD56 antibodies.

-

Analyze the surface expression of CD16 on the NK cell population (CD56-positive) by flow cytometry.

-

Compare the MFI of CD16 on this compound-treated versus vehicle-treated activated NK cells.

TNF-α Release Assay

Objective: To determine the inhibitory effect of this compound on the release of soluble TNF-α from monocytic cells.

Materials:

-

A monocytic cell line (e.g., THP-1) or primary human monocytes.

-

Cell culture medium.

-

Lipopolysaccharide (LPS) as a stimulant.

-

This compound (dissolved in DMSO).

-

ELISA kit for human TNF-α.

Procedure:

-

Plate monocytic cells at an appropriate density in a multi-well plate.

-

If using THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a rest period in fresh medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production and release.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a specific ELISA kit following the manufacturer's protocol.

-

Determine the IC50 of this compound for TNF-α release by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

dot

Caption: Integrin outside-in signaling pathway leading to L-selectin shedding.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of ADAM17 in ectodomain shedding. Its ability to potently inhibit the release of key immunomodulatory molecules like L-selectin, CD16, and TNF-α underscores the therapeutic potential of targeting ADAM17 in a range of diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the intricate mechanisms of ectodomain shedding and the pharmacological effects of ADAM17 inhibition. As our understanding of the complex biology of ADAM17 continues to grow, selective inhibitors such as this compound will remain indispensable for advancing both basic science and drug development efforts in this field.

References

An In-depth Technical Guide to the Function of BMS-566394

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-566394 is a potent and highly selective, non-steroidal, reversible small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] This enzyme plays a critical role in the proteolytic release of a wide array of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound effectively blocks the shedding of these proteins, thereby modulating key signaling pathways involved in inflammation and immune regulation. This guide provides a comprehensive overview of the core function of this compound, including its mechanism of action, impact on signaling pathways, and detailed experimental protocols for its investigation.

Chemical and Physical Properties

While detailed proprietary data on this compound is not fully available in the public domain, some of its fundamental properties have been reported. The anhydrate form of this compound can be stabilized in the presence of cellulose (B213188) ether polymers, which has implications for its formulation and delivery.[3]

| Property | Value |

| Molecular Formula | C₂₂H₂₁F₃N₄O₄ |

| Molecular Weight | 462.43 g/mol |

| CAS Number | 503166-51-6 |

| Synonyms | BMS 566394, BMS566394 |

Mechanism of Action and Potency

This compound exerts its biological effects through the direct inhibition of the catalytic activity of TACE/ADAM17. This inhibition prevents the proteolytic cleavage of membrane-anchored precursor proteins, thereby reducing the levels of their soluble, active forms.

While a specific IC50 value for this compound is not publicly available, a closely related compound from the same series, BMS-561392 , demonstrates the high potency achievable with this class of inhibitors.

| Compound | Target | Assay | IC50 | Selectivity |

| BMS-561392 | TACE | Whole Blood Assay | 0.02 nM | >8,000-fold vs. MMP-1, MMP-2, MMP-9; >163 nM vs. MMP-3; >795 nM vs. MMP-8; >16,083 nM vs. MMP-13 |

Data for BMS-561392 is provided as a reference for the potential potency of the structural class to which this compound belongs.[4]

Impact on Signaling Pathways

The inhibition of TACE by this compound has significant downstream effects on multiple signaling pathways by preventing the release of key signaling molecules.

Inhibition of TNF-α Signaling

The primary and most well-characterized function of TACE is the conversion of membrane-bound pro-TNF-α to its soluble, active form. By inhibiting this process, this compound effectively reduces the concentration of soluble TNF-α, a potent pro-inflammatory cytokine. This, in turn, mitigates the downstream signaling cascades initiated by TNF-α binding to its receptors (TNFR1 and TNFR2), including the NF-κB and MAPK pathways, which are central to the inflammatory response.

Modulation of NK Cell Function

This compound has been shown to prevent the shedding of CD16 (FcγRIII) and CD62L (L-selectin) from the surface of Natural Killer (NK) cells.[2] CD16 is a critical receptor for antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism by which NK cells eliminate target cells. By preserving CD16 expression on the NK cell surface, this compound can enhance their cytotoxic potential. Similarly, preventing the shedding of the adhesion molecule CD62L may impact NK cell trafficking and interaction with other cells.

Experimental Protocols

The following are detailed, representative protocols for assessing the function of this compound. These are based on standard methodologies and information gathered from available literature.

In Vitro TACE (ADAM17) Inhibition Assay

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound against recombinant human TACE.

Materials:

-

Recombinant human TACE (catalytic domain)

-

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM NaCl, 0.05% Brij-35)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve a range of desired concentrations.

-

Add 50 µL of each this compound dilution to the wells of a 96-well plate. Include wells with assay buffer and DMSO as controls.

-

Add 25 µL of diluted recombinant TACE to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of the fluorogenic TACE substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore/quencher pair.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based TNF-α Release Assay

This protocol outlines a method to measure the inhibition of TNF-α release from stimulated human monocytic cells (e.g., THP-1) by this compound.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.

-

Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

-

After differentiation, wash the cells with fresh medium.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.

-

Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each concentration of this compound.

NK Cell CD16 Shedding Assay

This protocol describes a flow cytometry-based assay to assess the ability of this compound to inhibit the activation-induced shedding of CD16 from primary human NK cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells

-

RPMI-1640 medium supplemented with 10% FBS and IL-2

-

PMA or other NK cell activators (e.g., K562 cells)

-

This compound

-

Fluorochrome-conjugated anti-human CD3, CD56, and CD16 antibodies

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation. For higher purity, NK cells can be isolated using a negative selection kit.

-

Culture the cells in RPMI-1640 with IL-2 to maintain NK cell viability and function.

-

Pre-incubate the cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour.[5]

-

Stimulate the NK cells with an appropriate activator, such as PMA (e.g., 50 ng/mL) or co-culture with K562 target cells, for 2-4 hours to induce CD16 shedding.

-

After stimulation, wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of anti-CD3, anti-CD56, and anti-CD16 antibodies for 30 minutes on ice.

-

Wash the cells to remove unbound antibodies.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the NK cell population (CD3⁻CD56⁺) and measuring the mean fluorescence intensity (MFI) of CD16.

-

Compare the CD16 MFI between the this compound-treated and vehicle-treated stimulated samples to determine the extent of shedding inhibition.

Conclusion

This compound is a potent and selective inhibitor of TACE/ADAM17 that demonstrates significant potential in modulating inflammatory and immune responses. Its ability to inhibit the release of soluble TNF-α and prevent the shedding of key NK cell receptors highlights its therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further investigate the function and potential applications of this and similar molecules in drug development. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic utility.

References

BMS-566394: A Potent and Selective TACE Inhibitor for Inflammatory Diseases

An In-depth Technical Guide

Introduction

BMS-566394 is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). As a key enzyme in the inflammatory cascade, TACE is responsible for the proteolytic processing of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. By inhibiting TACE, this compound effectively reduces the production of soluble TNF-α, a critical mediator of inflammation. This technical guide provides a comprehensive overview of the available preclinical information on this compound, focusing on its mechanism of action and its potential application in inflammatory disease models.

Core Mechanism of Action: TACE/ADAM17 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of TACE/ADAM17. This enzyme plays a crucial role in the "shedding" of a variety of cell surface proteins, most notably pro-TNF-α. The inhibition of this process by this compound leads to a significant reduction in the levels of soluble TNF-α, a pleiotropic cytokine deeply implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis.

Beyond its effect on TNF-α, TACE/ADAM17 is also involved in the shedding of other cell surface molecules relevant to immune function. Notably, this compound has been shown to abrogate the release of soluble CD16 and reduce the shedding of CD62L from Natural Killer (NK) cells.[1] This action may have implications for modulating NK cell activity in inflammatory and autoimmune conditions.

Quantitative Data

While specific quantitative data on the in vivo efficacy of this compound in inflammatory disease models such as collagen-induced arthritis (e.g., percentage inhibition of paw swelling) and detailed pharmacokinetic profiles in preclinical species were not available in the public domain at the time of this review, information on related TACE inhibitors from Bristol-Myers Squibb provides context for the expected potency.

| Compound | Target | Assay | IC50 | Reference |

| BMS-561392 | TACE | In vitro enzyme assay | 0.20 nM | [2] |

| Unnamed BMS Compound | TACE | Whole blood assay | 0.02 nM | [1] |

Note: The data above is for related compounds and is provided for contextual purposes only. Specific IC50 data for this compound was not found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound were not available in the public literature. However, based on the known mechanism of action, the following outlines represent general methodologies that would be employed to evaluate the activity of a TACE inhibitor like this compound.

TACE Inhibition Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on TACE enzymatic activity.

-

Enzyme and Substrate Preparation: Recombinant human TACE enzyme and a fluorogenic peptide substrate are prepared in an appropriate assay buffer.

-

Compound Incubation: this compound, at varying concentrations, is pre-incubated with the TACE enzyme to allow for binding.

-

Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

-

Signal Detection: The cleavage of the substrate by TACE results in the release of a fluorescent signal, which is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Collagen-Induced Arthritis (CIA) Model (In Vivo)

The CIA model is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.

-

Treatment Administration: Upon the onset of clinical signs of arthritis (e.g., paw swelling, erythema), animals are randomized into vehicle control and treatment groups. This compound is administered orally or via another appropriate route at various dose levels, once or twice daily.

-

Clinical Assessment: The severity of arthritis is assessed regularly by scoring the degree of paw swelling and erythema on a standardized scale (e.g., 0-4 for each paw). Paw thickness can also be measured using calipers.

-

Histopathological Analysis: At the end of the study, joints are collected, fixed, and sectioned. Histological scoring is performed to evaluate the extent of inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers.

Visualizations

Signaling Pathway of TACE/ADAM17 in TNF-α Processing

Caption: TACE/ADAM17 cleaves membrane-bound pro-TNF-α to release soluble TNF-α, which drives inflammation. This compound inhibits TACE, blocking this process.

Experimental Workflow for In Vivo Efficacy Testing in a CIA Model

Caption: Workflow for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model.

References

Unlocking New Avenues in Cancer Research: A Technical Guide to the ADAM17/TACE Inhibitor BMS-566394

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-566394, a potent and selective small molecule inhibitor of ADAM17/TACE (Tumor Necrosis Factor-α Converting Enzyme). This document consolidates key findings, outlines its mechanism of action, details relevant signaling pathways, and provides comprehensive experimental protocols for its application in cancer research.

Core Concepts and Mechanism of Action

This compound is a highly selective inhibitor of the metalloproteinase ADAM17, also known as TACE. ADAM17 is a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins, a process that has significant implications in cancer progression. The primary mechanisms through which this compound exerts its potential anti-cancer effects are:

-

Inhibition of TNF-α Production: By blocking TACE, this compound prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form.[1][2] Soluble TNF-α is a pro-inflammatory cytokine that can promote tumor growth, inflammation, and metastasis.

-

Preservation of NK Cell Effector Functions: ADAM17 is responsible for the shedding of CD16 (FcγRIIIa) and CD62L (L-selectin) from the surface of Natural Killer (NK) cells.[1] The loss of CD16 impairs the ability of NK cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for many therapeutic monoclonal antibodies. This compound prevents this shedding, thereby maintaining the cytotoxic potential of NK cells.[1][3][4][5]

Quantitative Data Summary

While extensive public data on the IC50 values of this compound across a broad range of cancer cell lines is limited, its high potency and selectivity for ADAM17/TACE have been established. The following table summarizes the available quantitative information.

| Parameter | Value | Target | Assay System | Reference |

| Potency | Highly Potent | ADAM17/TACE | Enzymatic and Cell-based Assays | [1][2] |

| Selectivity | Highly Selective | ADAM17/TACE | Not specified | [1][3] |

| Effect on CD16 Shedding | Greatly attenuated down-regulation of CD16 surface expression | CD16 on NK cells | IL-12 and IL-18 stimulated primary NK cells | [3] |

| Effect on sCD16a Levels | Significantly inhibited the release of soluble CD16a | Soluble CD16a | NK92 cells stimulated with Raji cells and rituximab | [5] |

Key Signaling Pathways

This compound, by inhibiting ADAM17, modulates critical signaling pathways implicated in cancer development and progression.

ADAM17-Mediated EGFR Signaling

ADAM17 is a key sheddase for various ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Heparin-Binding EGF-like Growth Factor (HB-EGF).[6][7][8] The release of these ligands leads to the activation of the EGFR-PI3K-AKT signaling cascade, which promotes cell proliferation, survival, and invasion. By inhibiting ADAM17, this compound can block this ligand shedding and subsequent downstream signaling.

ADAM17-Mediated IL-6 Trans-Signaling

ADAM17 also cleaves the membrane-bound Interleukin-6 receptor (IL-6R), releasing a soluble form (sIL-6R). This sIL-6R can then bind to IL-6 and activate cells that express the gp130 co-receptor but not the membrane-bound IL-6R, a process known as trans-signaling.[9][10][11] IL-6 trans-signaling is pro-inflammatory and has been implicated in tumorigenesis. This compound can inhibit this pathway by preventing the generation of sIL-6R.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

TACE (ADAM17) Inhibition Assay (Fluorometric)

This assay measures the direct inhibitory effect of this compound on TACE enzymatic activity.

Materials:

-

Recombinant human TACE enzyme

-

Fluorogenic TACE substrate (e.g., based on FRET)

-

TACE assay buffer

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in TACE assay buffer.

-

In a 96-well black microplate, add the TACE assay buffer, the diluted this compound or vehicle control, and the recombinant TACE enzyme.

-

Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic TACE substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α Release Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the release of soluble TNF-α from cells.

Materials:

-

A suitable cell line (e.g., human monocytes or macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other stimulant

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

Microplate reader for absorbance

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS to induce TNF-α production and release.

-

Incubate for an appropriate time (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[12][13][14][15]

-

Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.

NK Cell Degranulation (CD107a) and CD16 Shedding Assay (Flow Cytometry)

This multi-parameter flow cytometry assay simultaneously assesses the effect of this compound on NK cell degranulation (a proxy for cytotoxicity) and the preservation of surface CD16.

Materials:

-

Isolated human NK cells or an NK cell line (e.g., NK-92)

-

Target cancer cells (e.g., K562 or antibody-coated target cells for ADCC)

-

This compound

-

Fluorochrome-conjugated antibodies: anti-CD56, anti-CD3, anti-CD16, anti-CD107a

-

Protein transport inhibitor (e.g., Monensin)

-

Flow cytometer

Procedure:

-

Label target cells if necessary for discrimination from NK cells.

-

In a U-bottom 96-well plate, co-culture NK cells and target cells at an appropriate effector-to-target (E:T) ratio.

-

Add this compound or vehicle control to the co-culture.

-

Add the anti-CD107a antibody directly to the co-culture.

-

Add a protein transport inhibitor (Monensin) to allow for the accumulation of CD107a on the cell surface.

-

After incubation, wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD56, CD3, CD16).

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the NK cell population (e.g., CD3-CD56+).

-

Quantify the percentage of CD107a-positive NK cells as a measure of degranulation.

-

Measure the Mean Fluorescence Intensity (MFI) of CD16 on the NK cell surface to assess the inhibition of shedding.

Conclusion

This compound represents a valuable research tool for investigating the multifaceted roles of ADAM17/TACE in cancer biology. Its ability to modulate key signaling pathways and enhance the effector functions of immune cells underscores its potential as a therapeutic agent, particularly in combination with antibody-based therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the applications of this compound in their specific cancer research models. Further investigation into its efficacy across a wider range of cancer types and in vivo models is warranted to fully elucidate its therapeutic potential.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ADAM17 is required for EGF-R–induced intestinal tumors via IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. biocompare.com [biocompare.com]

- 15. Human TNF alpha ELISA Kit (BMS223-4) - Invitrogen [thermofisher.com]

- 16. hiv-forschung.de [hiv-forschung.de]

- 17. Degranulation and cytokine production (functional assay) [protocols.io]

An In-depth Technical Guide on the Modulation of Natural Killer Cell Activity by Bristol Myers Squibb Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound BMS-566394 as originally requested could not be traced in publicly available scientific literature or clinical trial databases. It is possible that this is an internal designation, a discontinued (B1498344) compound, or a typographical error. This guide instead focuses on two well-documented Bristol Myers Squibb (BMS) compounds that have demonstrated significant effects on Natural Killer (NK) cell activity: BMS-986156 (a GITR Agonist) and BMS-986016 (Relatlimab, a LAG-3 Inhibitor) .

Section 1: BMS-986156 - A Glucocorticoid-Induced TNF Receptor-Related Protein (GITR) Agonist

Core Concept: Enhancing NK Cell Activity Through GITR Agonism

BMS-986156 is a fully human IgG1 monoclonal antibody that acts as an agonist for the Glucocorticoid-Induced Tumor Necrosis Factor Receptor-Related protein (GITR), also known as TNFRSF18 or CD357.[1] GITR is a co-stimulatory receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells.[1] While constitutively expressed at low levels on resting NK cells, its expression is upregulated upon activation, for instance by cytokines like IL-15. The primary mechanism of action of BMS-986156 in the context of NK cells is to provide a co-stimulatory signal that enhances their proliferation, activation, and effector functions.[2][3] Preclinical data have suggested that GITR agonism can lead to enhanced anti-tumor T-cell activity, and this has been explored in combination with other immunotherapies.[4]

Quantitative Data on NK Cell Activity

The effects of BMS-986156 on NK cell activity have been quantified in clinical studies, primarily focusing on peripheral blood markers of proliferation and activation, often in combination with the anti-PD-1 antibody nivolumab (B1139203).

| Parameter | Cell Type | Treatment | Result | Reference |

| Proliferation | Ki67+CD57+ NK cells | BMS-986156 + Nivolumab | Significant increase in frequency in peripheral blood. | [2] |

| Activation | HLA-DR+CD57+ NK cells | BMS-986156 + Nivolumab | Significant increase in frequency in peripheral blood. | [2] |

| Cytokine Production | Serum | BMS-986156 + Nivolumab | Significant increases in proinflammatory cytokines and chemokines (e.g., MIG (CXCL9), IP-10 (CXCL10), I-TAC (CXCL11)). | [2][3] |

| Cytokine Production | Serum | BMS-986156 Monotherapy | Trend towards increased expression of proinflammatory cytokines. | [2][3] |

Signaling Pathways

Activation of GITR on NK cells by BMS-986156 is believed to trigger downstream signaling pathways that modulate their function. However, the exact signaling cascade in NK cells can have dual effects. Some studies suggest that GITR engagement enhances NK cell cytotoxicity and IFN-γ production.[5] Conversely, other research indicates that GITR signaling can suppress NK cell proliferation by blocking the phosphorylation of Stat5 and Akt, and may increase apoptosis, suggesting a negative regulatory role in some contexts.[6] The engagement of GITR can also suppress the NF-κB pathway in NK cells.[6]

Experimental Protocols

1.4.1 NK Cell Proliferation and Activation Assay (Flow Cytometry)

-

Objective: To quantify the percentage of proliferating and activated NK cells in peripheral blood.

-

Methodology:

-

Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and post-treatment with BMS-986156.

-

Stain PBMCs with a panel of fluorescently-conjugated antibodies including anti-CD3, anti-CD56 (to identify NK cells), anti-Ki67 (a marker of proliferation), and anti-HLA-DR (a marker of activation).

-

Acquire data on a flow cytometer.

-

Gate on the CD3-CD56+ NK cell population.

-

Within the NK cell gate, quantify the percentage of cells positive for Ki67 and HLA-DR.

-

Compare the percentages between baseline and post-treatment samples.

-

1.4.2 Cytokine Release Assay (Multiplex Immunoassay)

-

Objective: To measure the levels of circulating cytokines and chemokines in patient serum.

-

Methodology:

-

Collect serum samples from patients at baseline and post-treatment.

-

Use a multiplex immunoassay kit (e.g., Luminex-based) to simultaneously quantify the concentrations of multiple cytokines and chemokines, including but not limited to IFN-γ, TNF-α, CXCL9, CXCL10, and CXCL11.

-

Analyze the samples on a compatible instrument according to the manufacturer's instructions.

-

Calculate the concentration of each analyte based on a standard curve.

-

Compare the cytokine concentrations between baseline and post-treatment samples.

-

Section 2: BMS-986016 (Relatlimab) - A Lymphocyte-Activation Gene 3 (LAG-3) Inhibitor

Core Concept: Restoring NK Cell Function by Blocking the LAG-3 Inhibitory Pathway

BMS-986016, also known as Relatlimab, is a human IgG4 monoclonal antibody that blocks the interaction between the inhibitory receptor Lymphocyte-Activation Gene 3 (LAG-3) and its ligands, such as MHC class II.[7][8] LAG-3 is expressed on activated and exhausted T cells and NK cells and plays a role in negatively regulating their function.[7][8] In the context of cancer, tumor cells can exploit the LAG-3 pathway to suppress the anti-tumor immune response. By blocking this interaction, Relatlimab aims to restore the proliferative capacity and effector functions of NK cells.[7][8][9]

Quantitative Data on NK Cell Activity

The effects of Relatlimab on NK cell activity have been demonstrated in preclinical and clinical studies, showing restoration of proliferation and enhancement of cytotoxicity.

| Parameter | Cell Type | Treatment | Result | Reference |

| Proliferation | NK cells from CLL patients | Relatlimab (10 µg/mL) + IL-2 (50 U/mL) for 72h | Significant increase in proliferation (29.0 ± 7% vs. 15.3 ± 1.7% for control IgG, p = 0.03). | [7][8] |

| Antibody-Dependent Cellular Cytotoxicity (ADCC) | PBMCs from CLL patients co-cultured with rituximab-coated MEC-1 cells | Relatlimab (10 µg/mL) | Significant increase in ADCC. | [7][8][10] |

| Cytokine Production (IL-2 by T cells) | PBMCs from CLL patients | Relatlimab + Lenalidomide | Significant increase in IL-2 production by T cells, which can indirectly activate NK cells. | [7][8] |

Signaling Pathways

LAG-3 is an inhibitory receptor that, upon engagement with its ligand, is thought to deliver a negative signal that dampens NK cell function. The precise intracellular signaling pathway of LAG-3 in NK cells is still under investigation but is believed to involve the inhibition of pathways that promote glycolysis and cytokine production.[11] By blocking the LAG-3 receptor, Relatlimab prevents the initiation of this inhibitory cascade, thereby allowing for the restoration of normal activating signals.

Experimental Protocols

2.4.1 NK Cell Proliferation Assay (CFSE-based Flow Cytometry)

-

Objective: To measure the effect of Relatlimab on NK cell proliferation.

-

Methodology:

-

Isolate PBMCs from patient blood samples.

-

Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).

-

Culture the CFSE-labeled PBMCs in the presence of IL-2 (e.g., 50 U/mL) with either Relatlimab (e.g., 10 µg/mL) or an isotype control antibody for 72 hours.

-

Stain the cells with fluorescently-conjugated antibodies against CD3 and CD56.

-

Acquire data on a flow cytometer.

-

Gate on the CD3-CD56+ NK cell population.

-

Analyze the dilution of the CFSE signal within the NK cell gate, which corresponds to cell division. A greater dilution indicates more proliferation.

-

2.4.2 NK Cell-Mediated Cytotoxicity and ADCC Assay (Calcein-AM Release Assay)

-

Objective: To assess the ability of Relatlimab to enhance NK cell-mediated killing of target cells, including in the context of ADCC.

-

Methodology:

-

Culture PBMCs (effector cells) from patients with Relatlimab (e.g., 10 µg/mL) or a control antibody for 72 hours.

-

Label the target cell line (e.g., MEC-1) with Calcein-AM.

-

For ADCC, pre-treat the target cells with a relevant antibody (e.g., rituximab (B1143277) at 10 µg/mL).

-

Co-culture the effector and target cells at a specific effector-to-target (E:T) ratio (e.g., 25:1) for 4 hours.

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the fluorescence of the released Calcein-AM in the supernatant using a microplate reader.

-

Calculate the percentage of specific lysis based on the fluorescence values from experimental wells, spontaneous release wells (target cells alone), and maximum release wells (target cells lysed with detergent).

-

References

- 1. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy [frontiersin.org]

- 3. Pharmacodynamic activity of BMS-986156, a glucocorticoid-induced TNF receptor-related protein agonist, alone or in combination with nivolumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. The TNF receptor-ligands 4-1BB-4-1BBL and GITR-GITRL in NK cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid-induced Tumor Necrosis Factor Receptor Negatively Regulates Activation of Human Primary Natural Killer (NK) Cells by Blocking Proliferative Signals and Increasing NK Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LAG-3 Blockade with Relatlimab (BMS-986016) Restores Anti-Leukemic Responses in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LAG-3 Blockade with Relatlimab (BMS-986016) Restores Anti-Leukemic Responses in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The inhibitory receptor LAG3 affects NK cell IFN-γ production through glycolysis and the PSAT1/STAT1/IFNG pathway - PMC [pmc.ncbi.nlm.nih.gov]

BMS-566394: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-566394 is a potent and highly selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols for assays relevant to its biological activity are provided, and key signaling pathways modulated by its inhibitory action are visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery, immunology, and inflammation.

Chemical Structure and Identity

This compound is a complex organic molecule with the systematic IUPAC name (3R,4R)-N-Hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide.[1] Its chemical identity is further defined by the following identifiers:

-

Chemical Formula: C₂₂H₂₁F₃N₄O₄[1]

-

SMILES String: C1COC--INVALID-LINK--C(=O)NO

The chemical structure of this compound is characterized by a central oxane ring, a benzoyl group, and a trifluoromethylbenzimidazole moiety. The presence of a hydroxamic acid group (-C(=O)N(O)H) is a key feature for its metalloproteinase inhibitory activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| Molecular Weight | 462.42 g/mol | [2] |

| Exact Mass | 462.1515 u | [1] |

| Appearance | Solid powder | |

| Solubility | The anhydrate form of this compound is more soluble than the dihydrate form. The kinetic solubility and intrinsic dissolution rate of the anhydrate are approximately four times that of the dihydrate in aqueous media.[3] Specific solubility values in various organic solvents are not readily available in the public domain. | [3] |